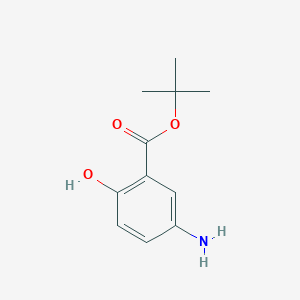

Tert-butyl 5-amino-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXDSXJOWWPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Amino 2 Hydroxybenzoate and Its Analogues

Esterification Strategies for the Formation of Tert-butyl Esters

The introduction of the sterically hindered tert-butyl ester group is a key challenge in the synthesis of the target molecule. Direct esterification methods and transesterification pathways are the primary strategies employed.

Direct esterification of a carboxylic acid with tert-butanol (B103910) is often complicated by the alcohol's propensity to dehydrate to isobutylene (B52900) under acidic conditions. asianpubs.org However, specific methods have been developed to overcome this challenge. One approach involves reacting the carboxylic acid and tert-butanol with anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid. researchgate.net Another effective method utilizes isobutylene gas with an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid immobilized on silica (B1680970), which can successfully form the tert-butyl ester of amino acids. google.com

Benzotriazole esters, formed in-situ from the carboxylic acid, have also been used as efficient intermediates for esterification with tert-butyl alcohol, a reaction that can be promoted by bases like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For the synthesis of amino acid tert-butyl esters, the process often starts with an N-protected amino acid to prevent unwanted side reactions. A method using boron trifluoride etherate and anhydrous phosphoric acid has been reported for the tert-butylation of N-protected amino acids. google.com

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Acid-Catalyzed | tert-Butanol, H₂SO₄ (cat.), MgSO₄ | Simple reagents, but risk of isobutylene formation. asianpubs.orgresearchgate.net |

| Isobutylene Method | Isobutylene, PTSA or Silica-H₂SO₄ | Effective for amino acids, avoids using tert-butanol directly. google.com |

| Benzotriazole Intermediate | HOBt, EDC, DMAP, tert-Butanol | Forms an active ester intermediate for efficient reaction. researchgate.net |

| Boron Trifluoride | N-protected amino acid, BF₃·OEt₂, H₃PO₄ | Used for N-protected substrates to ensure selectivity. google.com |

Transesterification offers an alternative route to tert-butyl esters, typically starting from a more easily synthesized methyl or ethyl ester. This method avoids the harsh conditions of direct esterification. A common and effective method involves the reaction of a methyl ester with potassium tert-butoxide in an aprotic solvent like diethyl ether at room temperature. researchgate.net This approach is particularly useful for substrates that are sensitive to strong acids.

Catalytic methods have also been developed. For instance, lanthanum(III) isopropoxide has been shown to catalyze the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net Basic conditions, using reagents such as lithium alcoholates or potassium carbonate, are also employed for the transesterification of amino acid esters. researchgate.net

Table 2: Transesterification Conditions for Tert-butyl Ester Formation

| Starting Material | Reagents/Catalyst | Conditions |

|---|---|---|

| Methyl Ester | Potassium tert-butoxide (t-BuOK) | Diethyl ether, ambient temperature. researchgate.net |

| Methyl Ester | Lanthanum(III) isopropoxide | Catalytic amount, allows for reaction with various alcohols. researchgate.net |

| Aziridine-2-carboxylate Methyl Ester | t-BuOH, K₂CO₃ or ROLi | Basic medium, suitable for base-stable substrates. researchgate.net |

Functional Group Interconversion and Regioselective Derivatization

The precise placement of the amino and hydroxyl groups on the benzene (B151609) ring is critical and is typically achieved through functional group interconversion on a pre-existing benzoate (B1203000) scaffold.

A prevalent and reliable strategy for introducing the 5-amino group is through the reduction of a corresponding nitro-substituted precursor. The synthesis begins with the nitration of a suitable hydroxybenzoate. For the target molecule, this would involve the nitration of a tert-butyl hydroxybenzoate. The direct precursor, tert-butyl 2-hydroxy-5-nitrobenzoate, is a known compound. bldpharm.com The nitration of salicylic (B10762653) acid derivatives typically places the nitro group at the 5-position due to the directing effects of the hydroxyl and carboxyl groups.

Once the nitro group is installed, it can be reduced to the desired amino group using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid). google.com This two-step sequence is a cornerstone in the synthesis of aromatic amines from phenolic precursors.

The regioselective hydroxylation of an aminobenzoate precursor, such as tert-butyl 5-aminobenzoate, to introduce a hydroxyl group at the 2-position is a more challenging transformation. Direct hydroxylation of an activated aromatic ring often suffers from a lack of regioselectivity and can lead to overoxidation.

While specific methods for the 2-hydroxylation of tert-butyl 5-aminobenzoate are not widely reported, general methodologies for aromatic hydroxylation could potentially be adapted. These are often complex and may require multi-step sequences. One hypothetical route could involve a Sandmeyer-type reaction, where the amino group is first diazotized and then replaced by a hydroxyl group. However, this would require starting with a precursor where the amino group is at the 2-position to generate the desired 2-hydroxy product, which is not the case here. Another approach could involve directed ortho-metalation, but this would necessitate a suitable directing group and careful control of reaction conditions to achieve the desired regioselectivity. Given these challenges, the amination of a hydroxybenzoate precursor is the more synthetically viable and commonly used strategy.

Advanced Protecting Group Chemistry in the Synthesis of Tert-butyl 5-amino-2-hydroxybenzoate

The synthesis of a multifunctional molecule like this compound often requires the use of protecting groups to prevent unwanted side reactions. researchgate.net The amino and hydroxyl groups are nucleophilic and can interfere with reactions at the carboxylic acid function, such as esterification.

The tert-butoxycarbonyl (Boc) group is a standard choice for protecting the amino group. ub.edupeptide.com It is stable under many reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid, TFA). The phenolic hydroxyl group can be protected with groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS). synarchive.com

For example, a synthetic sequence could involve first protecting the amino and hydroxyl groups of 5-aminosalicylic acid. The amino group could be protected as a Boc-carbamate and the hydroxyl group as a benzyl ether. With both reactive groups masked, the carboxylic acid can be safely converted to the tert-butyl ester. Finally, deprotection of the Boc and Bn groups would yield the final product, this compound. The choice of protecting groups must be orthogonal, meaning they can be removed under different conditions without affecting each other, allowing for selective deprotection at various stages of the synthesis.

Table 3: Common Protecting Groups in Benzoate Synthesis

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA). ub.edupeptide.com |

| Amine | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd). peptide.com |

| Hydroxyl (Phenol) | Benzyl | Bn | Catalytic Hydrogenation (H₂/Pd). synarchive.com |

| Hydroxyl (Phenol) | tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) source (e.g., TBAF). synarchive.com |

Amino Group Protection and Deprotection (e.g., Boc-protection)

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. wikipedia.orgresearchgate.net The protection of an amino group as a Boc-carbamate renders it significantly less nucleophilic. nih.gov

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org Common bases include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and triethylamine (B128534) (TEA). nih.govderpharmachemica.com The reaction can be carried out in various solvents such as water, tetrahydrofuran (B95107) (THF), or acetonitrile. nih.gov For instance, a general procedure involves stirring the amine with Boc₂O in a water/THF mixture. derpharmachemica.com The reaction proceeds via nucleophilic attack of the amine on the dicarbonate, leading to the formation of the N-Boc protected amine.

Deprotection: The removal of the Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). wikipedia.org The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. wikipedia.org Other acidic conditions, such as hydrogen chloride (HCl) in methanol, can also be employed. wikipedia.org It's important to consider that the tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule, a side reaction that can sometimes be suppressed by using scavengers. wikipedia.org

| Reagent/Condition for Protection | Reagent/Condition for Deprotection | Reference |

| Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, TEA) | Strong acid (e.g., Trifluoroacetic acid, HCl) | wikipedia.orgnih.gov |

| Boc₂O, Water/THF | Trifluoroacetic acid in Dichloromethane | wikipedia.orgderpharmachemica.com |

| Boc₂O, Acetonitrile, DMAP | HCl in Methanol | wikipedia.org |

Hydroxyl Group Protection and Deprotection (e.g., Silyl Ethers)

The phenolic hydroxyl group in this compound can be protected as a silyl ether to prevent its interference in reactions targeting other functional groups. Silyl ethers are favored due to their ease of installation and removal under specific and mild conditions. wikipedia.org

Protection: The formation of silyl ethers typically involves the reaction of the alcohol with a silyl halide, most commonly a silyl chloride, in the presence of a base. wikipedia.org Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). wikipedia.org The choice of silyl group influences the stability of the resulting ether, with bulkier groups generally affording greater stability. chem-station.com A widely used method, the Corey protocol, employs a silyl chloride with imidazole (B134444) as the base in dimethylformamide (DMF). wikipedia.org

Deprotection: The cleavage of silyl ethers is most effectively achieved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org The high strength of the silicon-fluorine bond drives this reaction. chem-station.com The stability of silyl ethers to acidic and basic conditions varies depending on the steric bulk of the substituents on the silicon atom. For example, the relative stability towards acid hydrolysis increases in the order: TMS < TES < TBDMS < TIPS. wikipedia.org This differential stability allows for selective deprotection when multiple silyl ethers are present in a molecule. chem-station.com

| Silyl Ether | Protection Reagent | Deprotection Reagent | Relative Stability (Acid) | Reference |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Mild acid, Fluoride ions | Low | wikipedia.orgchem-station.com |

| Triethylsilyl (TES) | Triethylsilyl chloride | Mild acid, Fluoride ions | Moderate | wikipedia.orgchem-station.com |

| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-Butyldimethylsilyl chloride | Stronger acid, Fluoride ions | High | wikipedia.orgchem-station.com |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | Strong acid, Fluoride ions | Very High | wikipedia.orgchem-station.com |

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process.

Solvent-free, or solid-state, reactions can offer several advantages, including reduced pollution, lower costs, and simplicity in processing. For the protection of amines, several solvent-free methods have been developed. For instance, the N-tert-butoxycarbonylation of various amines has been achieved with high efficiency using di-tert-butyl dicarbonate under solvent-free conditions, sometimes with the aid of a reusable solid acid catalyst like Amberlite-IR 120. derpharmachemica.com This method has been shown to be applicable to both aliphatic and aromatic amines, providing the corresponding N-Boc derivatives in high yields and with short reaction times. derpharmachemica.com Another green approach involves carrying out the N-Boc protection in water, which is a benign and readily available solvent. nih.gov Catalyst-free N-tert-butoxycarbonylation of amines has been successfully demonstrated in water, affording N-Boc derivatives chemoselectively and without the formation of common side products. organic-chemistry.org

One-Pot Synthetic Sequences and Atom Economy Considerations

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective. nih.gov They can significantly reduce the amount of solvents, reagents, and energy consumed, as well as minimize waste generation. nih.gov

While a specific one-pot synthesis for this compound is not widely reported, the concept can be applied to its synthesis. For example, a process could be envisioned where the initial protection of the amino or hydroxyl group is followed by a subsequent transformation in the same pot. One-pot syntheses of substituted aminobenzo[b]thiophenes and other heterocyclic systems have been successfully developed, showcasing the feasibility of this approach for complex molecules. researchgate.netamanote.com

Atom economy is another fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Reactions with high atom economy are preferred as they generate less waste. primescholars.com Addition and rearrangement reactions are inherently 100% atom economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Reaction Mechanisms and Chemical Transformations of Tert Butyl 5 Amino 2 Hydroxybenzoate

Reactivity of the Amino Functional Group

The primary amino group (-NH₂) attached to the aromatic ring is a potent nucleophile and a key site for a variety of chemical reactions. Its reactivity is fundamental to the synthesis of more complex derivatives.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it inherently nucleophilic. This characteristic allows it to attack electron-deficient centers (electrophiles). A common example of this reactivity is the initial step in condensation reactions with carbonyl compounds. The nucleophilic attack of the amine on the electrophilic carbon of an aldehyde or ketone is the foundational step that leads to the formation of an imine or Schiff base sciencepublishinggroup.com. This addition reaction transforms the planar carbonyl group into a tetrahedral intermediate.

One of the most significant reactions involving the amino group is its condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. This reaction involves a two-step process: the initial nucleophilic addition of the primary amine to the carbonyl group, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (>C=N-) sciencepublishinggroup.com.

The general mechanism for this transformation can be summarized as follows:

Nucleophilic Attack: The amino group of tert-butyl 5-amino-2-hydroxybenzoate attacks the carbonyl carbon of an aldehyde or ketone.

Formation of a Carbinolamine: This initial attack results in a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed elimination of a water molecule to yield the stable imine product sciencepublishinggroup.com.

Schiff bases are a critical class of compounds in coordination chemistry, and their synthesis is often achieved by refluxing the primary amine and the carbonyl compound in a suitable solvent like ethanol mdpi.comscirp.org. These reactions are versatile, allowing for the synthesis of a wide array of derivatives by varying the aldehyde or ketone reactant.

| Reactants | Reaction Type | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| This compound + Aldehyde/Ketone | Condensation | Ethanol, Reflux | Schiff Base (Imine) | sciencepublishinggroup.commdpi.com |

Reactivity of the Phenolic Hydroxyl Functional Group

The phenolic hydroxyl (-OH) group directly attached to the benzoate (B1203000) ring significantly influences the molecule's reactivity, particularly concerning the aromatic system and its susceptibility to oxidation.

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. Similarly, the amino group is also a strong activating, ortho, para-director. The tert-butyl ester group, in contrast, is a deactivating, meta-director. The combined influence of the strongly activating -OH and -NH₂ groups dominates the reactivity of the aromatic ring, making it highly susceptible to attack by electrophiles at the positions ortho and para to them .

Given the positions of the existing substituents on this compound (hydroxyl at C2, amino at C5), the primary sites for electrophilic attack would be C3, C4, and C6. The bulky tert-butyl group can exert steric hindrance, potentially influencing the regioselectivity of the substitution nih.gov.

| Functional Group | Position | Effect on Ring | Directing Influence | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | C2 | Strongly Activating | Ortho, Para | |

| Amino (-NH₂) | C5 | Strongly Activating | Ortho, Para | |

| Tert-butyl Ester (-COOC(CH₃)₃) | C1 | Deactivating | Meta |

Phenolic compounds are susceptible to oxidation, and this reactivity pathway is available to this compound. Treatment with common oxidizing agents can lead to the formation of quinone-type structures . This transformation involves the oxidation of the hydroxyl group and a concurrent disruption of the ring's aromaticity to form a conjugated dione system. The specific structure of the resulting quinone would depend on the reaction conditions and the oxidizing agent employed. The presence of the electron-donating amino group can further facilitate this oxidation process.

Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester is a distinctive functional group known primarily for its role as a protecting group for carboxylic acids. Its reactivity is characterized by its susceptibility to cleavage under specific, often acidic, conditions.

The bulky tert-butyl group provides significant steric hindrance, which protects the carbonyl group from nucleophilic attack by many reagents. However, this ester is readily cleaved under acidic conditions. For instance, treatment with aqueous phosphoric acid can effectively deprotect the ester, yielding the corresponding carboxylic acid organic-chemistry.org. This selective removal is a key feature in multi-step organic synthesis.

Furthermore, tert-butyl esters can be converted into other functional groups. Under mild conditions, they can react with chlorinating agents to generate acid chloride intermediates in situ. These intermediates can then be reacted with various alcohols or amines to afford different esters and amides in high yields organic-chemistry.org.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Deprotection (Cleavage) | Aqueous Phosphoric Acid | 5-amino-2-hydroxybenzoic acid | organic-chemistry.org |

| Conversion to Acid Chloride | α,α-dichlorodiphenylmethane, SnCl₂ | Acid Chloride Intermediate | organic-chemistry.org |

| Conversion to Amides/Esters | Acid Chloride Intermediate + Amine/Alcohol | Corresponding Amide/Ester | organic-chemistry.org |

Reduction Reactions to Alcohol Derivatives

The tert-butyl ester group of this compound can be reduced to the corresponding primary alcohol, (5-amino-2-hydroxyphenyl)methanol. This transformation typically requires strong reducing agents capable of converting esters to alcohols.

One of the most effective reagents for this reduction is lithium aluminium hydride (LiAlH₄). The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the tert-butoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to a second tetrahedral intermediate, which upon acidic workup, is protonated to yield the final benzyl (B1604629) alcohol product.

It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters to alcohols.

Table 1: Comparison of Reducing Agents for Ester Reduction

| Reducing Agent | Reactivity with Esters | Typical Reaction Conditions |

| Lithium aluminium hydride (LiAlH₄) | High | Anhydrous ether or THF, followed by aqueous/acidic workup |

| Sodium borohydride (NaBH₄) | Low to None | Protic solvents (e.g., ethanol, methanol) |

Transesterification Processes

Transesterification is a process where the tert-butyl group of the ester in this compound is exchanged for a different alkyl group from an alcohol, in the presence of a catalyst. This reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the liberated tert-butanol (B103910) from the reaction mixture.

Both acid and base catalysis can be employed for transesterification. In acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen of the ester, increasing its electrophilicity. The reactant alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, tert-butanol is eliminated, and the new ester is formed.

Base-catalyzed transesterification involves the deprotonation of the reactant alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the tert-butoxide ion yields the new ester.

For salicylic (B10762653) acid esters, various catalysts have been explored for transesterification, including tin-based catalysts. nih.govyoutube.com The reaction temperature for such transformations can range from 80 to 220°C. nih.gov The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

Role of the Tert-butyl Group in Directing Aromatic Substitution and Steric Hindrance

The tert-butyl group in this compound plays a significant role in influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions primarily through steric hindrance. As a bulky group, it physically obstructs access to the ortho positions (positions 3 and 1 relative to the ester). This steric hindrance makes electrophilic attack at these positions less favorable compared to the less hindered para position (position 4).

While alkyl groups are generally considered weak activating groups and ortho, para-directors in EAS, the steric bulk of the tert-butyl group often leads to a strong preference for para-substitution. For instance, the nitration of t-butylbenzene yields a significantly higher proportion of the para-isomer compared to the ortho-isomer. stackexchange.com This effect is expected to be pronounced in this compound, where the positions ortho to the ester are already influenced by the adjacent hydroxyl and amino groups. The combined steric hindrance from the tert-butyl group and the existing substituents would further disfavor electrophilic attack at the positions immediately adjacent to the ester.

Electron-Donating and -Withdrawing Effects of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic effects of the amino (-NH₂), hydroxyl (-OH), and tert-butoxycarbonyl (-COOtBu) groups.

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both the amino and hydroxyl groups are powerful activating groups and ortho, para-directors. chemistrytalk.orgmdpi.com They donate electron density to the aromatic ring through a strong +R (resonance) effect, which involves the delocalization of lone pairs of electrons from the nitrogen and oxygen atoms into the π-system of the ring. This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. The resonance structures show an increased electron density at the ortho and para positions relative to these substituents.

Tert-butoxycarbonyl (-COOtBu) Group: The tert-butoxycarbonyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through a -I (inductive) effect due to the electronegativity of the oxygen atoms and a -R (resonance) effect where the π-electrons of the ring can be delocalized onto the carbonyl group. This withdrawal of electron density makes the aromatic ring less nucleophilic and less reactive towards electrophiles.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | +R > -I | Strong Activating | Ortho, Para |

| -OH (Hydroxyl) | +R > -I | Strong Activating | Ortho, Para |

| -COOtBu (Tert-butoxycarbonyl) | -I, -R | Deactivating | Meta |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms within tert-butyl 5-amino-2-hydroxybenzoate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, tert-butyl (2-aminophenyl)carbamate, the protons of the tert-butyl group appear as a sharp singlet at approximately 1.51 ppm. The aromatic protons typically resonate in the region of 6.80-7.25 ppm, with their specific shifts and coupling patterns dependent on their position on the benzene (B151609) ring. The amine (NH₂) protons often appear as a broad singlet, in this case around 3.72 ppm, while the carbamate (B1207046) (NH) proton is observed as a broad singlet at approximately 6.22 ppm. For this compound, one would expect a similar singlet for the tert-butyl protons. The aromatic protons would exhibit splitting patterns corresponding to their ortho, meta, and para relationships. The phenolic hydroxyl (-OH) and amino (-NH₂) protons would likely appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 3H |

| Amino (-NH₂) | Variable (broad) | Singlet | 2H |

| Phenolic (-OH) | Variable (broad) | Singlet | 1H |

| Tert-butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the case of this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 170 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with their specific shifts influenced by the attached functional groups (hydroxyl, amino, and ester). The quaternary carbon of the tert-butyl group would resonate around 80 ppm, while the methyl carbons of the tert-butyl group would appear further upfield, typically around 28 ppm. For instance, in tert-butyl (2-aminophenyl)carbamate, the quaternary carbon of the tert-butyl group is observed at approximately 80.01 ppm and the methyl carbons at 28.40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-O | ~150-160 |

| Aromatic C-N | ~140-150 |

| Aromatic C-H | ~110-130 |

| Quaternary Tert-butyl (C) | ~80-82 |

| Methyl Tert-butyl (CH₃) | ~28 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₅NO₃), the predicted monoisotopic mass is 209.1052 Da. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, confirming the molecular formula. Predicted m/z values for various adducts that could be observed in an HRMS spectrum are listed in the table below.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.11248 |

| [M+Na]⁺ | 232.09442 |

| [M+NH₄]⁺ | 227.13902 |

| [M+K]⁺ | 248.06836 |

| [M-H]⁻ | 208.09792 |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups. Analysis of the related compound 5-amino-2-hydroxybenzoic acid provides insight into the expected vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching vibrations of the amino group. The C=O stretching vibration of the ester carbonyl group would be expected to produce a strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester and the phenolic hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range. Finally, the characteristic bending vibrations of the tert-butyl group would be present in the fingerprint region of the spectrum.

Table 4: Predicted FTIR Data for Tert-butyl 5--amino-2-hydroxybenzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Phenolic O-H / Amino N-H | 3200 - 3600 (broad) | Stretching |

| Ester C=O | 1680 - 1700 (strong, sharp) | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Ester/Phenolic C-O | 1200 - 1300 | Stretching |

Note: The predicted wavenumbers are based on the analysis of structurally similar compounds and may vary from experimental values.

Electronic Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy provides valuable insights into the electronic transitions and photophysical behavior of this compound. These properties are primarily dictated by the substituted benzene ring system, which includes a hydroxyl group, an amino group, and a tert-butyl ester.

For instance, a simple UV spectrum of mesalamine (5-aminosalicylic acid) in phosphate (B84403) buffer at pH 6.8 exhibits an absorption maximum (λmax) at 331.0 nm. rjptonline.org Another study involving the diazotization of 5-aminosalicylic acid reports an absorption maximum for the resulting azo dye at 470 nm. researchgate.net The absorption peaks for 5-ASA and its derivatives are typically observed in the range of 200–400 nm when analyzed using a diode-array UV detector. upce.cz The electronic absorption spectra of related Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have also been studied in various organic solvents to understand their electronic transitions. researchgate.net

The UV absorption properties are critical for quantitative analysis, often utilized in conjunction with chromatographic techniques where a UV detector is employed. For example, in the HPLC analysis of related compounds, purity assessment is commonly performed by monitoring UV absorbance at a specific wavelength, such as 254 nm. helixchrom.com

Table 1: Representative UV-Visible Absorption Data for Related Aminosalicylate Compounds

| Compound | Solvent/pH | Absorption Maximum (λmax) (nm) |

| Mesalamine (5-ASA) | Phosphate Buffer (pH 6.8) | 331.0 |

| 5-ASA derivative (azo dye) | Basic medium | 470 |

| General 5-ASA derivatives | Mobile Phase | 200-400 |

This table presents data for closely related compounds to infer the expected spectral characteristics of this compound.

Fluorescence spectroscopy is a highly sensitive technique for studying the electronic structure and excited state properties of molecules. Aminobenzoic acid and its derivatives are known to exhibit fluorescence, a property that is sensitive to the molecular environment. researchgate.net

While specific fluorescence data for this compound is not documented in the available literature, studies on related aminosalicylic acid (ASA) derivatives provide insight into their potential fluorescent behavior. For instance, HPLC methods coupled with fluorescence detection have been developed for the analysis of para-aminosalicylic acid (PAS) and its metabolites. In one such method, the excitation wavelength was set at 337 nm and the emission wavelength at 432 nm. nih.gov For the determination of 5-ASA and its N-acyl derivatives, a fluorescence detector was used with an excitation wavelength of 300 nm and an emission wavelength of 406 nm. upce.cz The fluorescence spectra of related aminobenzoic acid derivatives have been studied in organic solvents of varying polarities, revealing shifts in the emission bands that provide information about the excited state dipole moments. researchgate.net

Table 2: Representative Fluorescence Spectroscopy Data for Related Aminosalicylate Compounds

| Compound/Derivative | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |

| para-Aminosalicylic acid (PAS) | 337 | 432 |

| 5-ASA and N-acyl derivatives | 300 | 406 |

This table presents data for closely related compounds to infer the expected fluorescent properties of this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and quantitative analysis of this compound. These methods are essential for ensuring the purity of the final compound and for monitoring the progress of its synthesis.

HPLC is a cornerstone analytical technique for assessing the purity of this compound and related compounds. While a specific, validated HPLC method for this exact molecule is not detailed in the surveyed literature, extensive research on the analysis of aminosalicylates and other butylated hydroxybenzoates provides a strong basis for method development.

For the analysis of related 2-hydroxybenzoic acid derivatives, HPLC systems equipped with a PDA detector are commonly used. Purity is often assessed at a wavelength of 254 nm. helixchrom.com Reverse-phase preparative HPLC is also employed for the purification of such compounds, utilizing columns like a Kinetex 5 μm XB-C18. helixchrom.com

The separation of aminosalicylic acid isomers and related impurities can be challenging due to their similar hydrophilic and zwitterionic nature. helixchrom.comhelixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, has proven effective for separating these compounds. For example, an Amaze RP SA mixed-mode column can be used to achieve baseline separation. helixchrom.com

In a typical reversed-phase HPLC setup for related salicylates, a C18 column is used with a mobile phase consisting of a buffer (e.g., phosphate-buffered saline) and an organic modifier like methanol. nih.gov For the simultaneous determination of various butylated hydroxyanisole isomers and other antioxidants, a normal-phase HPLC method using a silica (B1680970) column with gradient elution has been developed. nih.gov

Table 3: General HPLC Parameters for the Analysis of Related Aminosalicylate and Butylated Hydroxy Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase (C18), Mixed-mode (e.g., Amaze RP SA), Phenyl (e.g., XBridge Phenyl) |

| Mobile Phase | Acetonitrile/Buffer (e.g., ammonium (B1175870) acetate, phosphate), Methanol/Buffer |

| Detection | UV (e.g., 254 nm, 313 nm), Fluorescence |

| Flow Rate | Typically 1.0 mL/min |

| Application | Purity assessment, reaction monitoring, quantification of impurities |

This table summarizes common HPLC conditions used for compounds structurally similar to this compound, providing a framework for method development.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Detailed Density Functional Theory (DFT) calculations, a common computational method for investigating the electronic structure of molecules, have not been reported for tert-butyl 5-amino-2-hydroxybenzoate. Such studies would typically provide insights into the molecule's geometry, stability, and electronic properties.

Specific studies on the geometry optimization and conformational analysis of this compound are not available in the scientific literature. This type of analysis would determine the most stable three-dimensional arrangement of the atoms and identify different spatial orientations (conformers) of the molecule.

There are no published reports on the Frontier Molecular Orbital (FMO) analysis of this compound. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and its electronic transitions.

A Molecular Electrostatic Potential (MEP) map for this compound has not been generated in published research. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling to elucidate the reaction mechanisms involving this compound has not been documented. These studies are essential for understanding the pathways and energetics of chemical reactions.

No research is available on the transition state analysis and the calculation of energy barriers for reactions involving this compound. This analysis is fundamental for determining reaction rates and understanding the feasibility of a proposed reaction mechanism.

There are no published predictions of the Kinetic Isotope Effect (KIE) for reactions involving this compound. KIE studies, which compare the reaction rates of molecules with different isotopes, provide detailed information about the rate-determining step and the nature of the transition state.

Photophysical Property Prediction and Modeling

The prediction and modeling of photophysical properties are crucial for understanding how a molecule interacts with light, which is fundamental for applications in materials science and photochemistry.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. It calculates the energies of excited states, which correspond to the absorption of light.

Detailed Research Findings: Currently, there are no specific TD-DFT studies in the scientific literature that focus on this compound. Therefore, data on its predicted absorption maxima (λ_max), oscillator strengths, and the nature of its electronic transitions are not available.

Data Table: A data table for the predicted photophysical properties of this compound cannot be generated due to the lack of published research.

Quantum Yield and Stokes Shift Calculations

Quantum yield is a measure of the efficiency of a photophysical process, such as fluorescence. The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra of the same electronic transition.

Detailed Research Findings: There are no available studies that have computationally calculated the quantum yield or Stokes shift for this compound. Such calculations would require detailed knowledge of the molecule's excited-state potential energy surfaces, which have not been reported.

Data Table: A data table for the calculated quantum yield and Stokes shift of this compound cannot be provided as the data does not exist in the current body of scientific literature.

Intermolecular Interactions and Non-Covalent Forces

The study of intermolecular and intramolecular non-covalent interactions is essential for understanding the stability, conformation, and aggregation behavior of molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying charge transfer and hyperconjugative interactions.

Detailed Research Findings: No NBO analysis has been published for this compound. Consequently, there is no data on the specific donor-acceptor interactions, stabilization energies, or the nature of the orbitals involved in its electronic structure.

Data Table: A data table of NBO analysis results for this compound is not available due to the absence of relevant research.

Intramolecular Hydrogen Bonding (IHB) Studies and Their Role in Stability and Fluorescence

Intramolecular hydrogen bonds (IHBs) can significantly influence the geometry, stability, and photophysical properties of a molecule. In the case of this compound, an IHB is expected between the hydroxyl group and the carbonyl group of the ester.

Detailed Research Findings: While the presence of an intramolecular hydrogen bond in this compound can be inferred from its structure, no specific computational studies have been conducted to quantify its strength, geometry, or its effect on the molecule's stability and fluorescence. Such studies would typically involve analyzing the electron density at the bond critical point, vibrational frequency shifts, and the potential energy surface for proton transfer.

Data Table: A data table detailing the parameters of the intramolecular hydrogen bond in this compound cannot be created as no specific computational data has been reported.

Applications of Tert Butyl 5 Amino 2 Hydroxybenzoate and Its Derivatives in Chemical Research

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of reactive functional groups on the benzene (B151609) ring of tert-butyl 5-amino-2-hydroxybenzoate makes it an invaluable precursor and intermediate in organic synthesis.

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound has proven to be a valuable starting material for the construction of various heterocyclic systems, most notably benzo[d]thiazoles and pyrazoles.

Benzo[d]thiazoles:

The amino group of this compound can be readily transformed to an isothiocyanate, which then undergoes intramolecular cyclization to form the benzo[d]thiazole ring system. This approach allows for the synthesis of substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.govacs.org The tert-butyl ester group can be selectively hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, providing a handle for further functionalization. This methodology is instrumental in creating new building blocks for drug discovery. nih.govacs.org

Pyrazoles:

While direct conversion to pyrazoles is less common, derivatives of this compound are employed in multi-step syntheses to generate complex pyrazole-containing molecules. For instance, the amino group can be part of a larger fragment that is then used to construct a pyrazole (B372694) ring through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.gov The resulting pyrazole derivatives are of significant interest due to their wide range of biological activities. nih.gov

A notable example involves the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole, where a related aminobenzothiazole is first converted to a hydrazine (B178648) derivative, which then reacts with acetylacetone (B45752) to form the pyrazole ring. nih.gov

Table 1: Synthesis of Heterocyclic Compounds

| Heterocycle | Synthetic Strategy | Key Reagents | Ref. |

| Benzo[d]thiazoles | Cyclization of aminobenzoates | KSCN, Bromine, Acetic Acid | acs.org |

| Pyrazoles | Condensation of hydrazine derivatives | Acetylacetone | nih.gov |

Intermediate for the Construction of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles. It serves as a key intermediate in the assembly of more intricate molecular architectures. The differential reactivity of its functional groups allows for sequential and site-selective modifications, a crucial aspect of modern organic synthesis.

The amino and hydroxyl groups can be protected and deprotected under different conditions, enabling chemists to orchestrate complex reaction sequences. For example, the amino group can be protected as a carbamate (B1207046), allowing for reactions to be performed on the hydroxyl group, and vice versa. nih.govacs.org This strategic protection and deprotection is fundamental to its role in multi-step syntheses.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, providing another avenue for introducing molecular complexity. The tert-butyl ester offers steric hindrance, which can influence the regioselectivity of these reactions.

Coordination Chemistry and Ligand Design

The presence of multiple donor atoms in this compound and its derivatives makes them excellent candidates for the design of novel ligands in coordination chemistry.

Chelation Properties with Transition Metals through Hydroxyl, Amino, and Carbonyl Groups

The hydroxyl, amino, and carbonyl oxygen atoms of this compound and its derivatives can act as coordination sites for transition metal ions. This multi-dentate character allows for the formation of stable chelate rings, which are a fundamental aspect of coordination chemistry. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other ligands.

Schiff base ligands derived from the condensation of the amino group of related aminophenols with aldehydes or ketones are particularly effective in coordinating with transition metals. These ligands often exhibit enhanced stability and can form complexes with a variety of geometries.

Development of Novel Metal Complexes and Their Characterization

The coordination of this compound derivatives with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) has led to the development of a wide range of novel metal complexes. nih.govnih.gov These complexes are typically characterized using a combination of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. nih.govresearchgate.net

The resulting metal complexes often exhibit interesting electronic and magnetic properties, which are a direct consequence of the interaction between the metal ion and the ligand. For instance, the geometry of the complex, whether it be tetrahedral, square planar, or octahedral, can significantly influence its properties and potential applications. nih.govnih.gov

Table 2: Characterization of Metal Complexes

| Metal Ion | Coordination Geometry | Characterization Techniques | Ref. |

| Cu(II) | Tetragonal/Square Planar | UV-Vis, Magnetic Susceptibility | nih.govnih.gov |

| Ni(II) | Octahedral | UV-Vis, Magnetic Susceptibility | nih.gov |

| Co(II) | Octahedral | UV-Vis, Magnetic Susceptibility | nih.gov |

Advanced Materials Science Applications

The unique chemical structure of this compound and its derivatives also lends itself to applications in the field of advanced materials science. The ability to form stable metal complexes and to be incorporated into larger molecular frameworks makes it a valuable component in the design of functional materials.

Derivatives of this compound, particularly those containing phenolic hydroxyl groups and bulky tert-butyl substituents, are utilized as stabilizers and antioxidants in polymers. mdpi.com They protect materials from degradation caused by heat and UV radiation by neutralizing free radicals. mdpi.com The incorporation of such molecules into plastic and rubber formulations significantly enhances the durability and lifespan of everyday products. mdpi.com

Furthermore, the fluorescent properties of some of the metal complexes derived from related ligands suggest potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The absorption and emission properties of these materials can be tuned by modifying the ligand structure and the coordinated metal ion. nih.gov

Precursors for Polymeric Materials

Derivatives of this compound are valuable monomers for the creation of high-performance polymers, such as polyamides. For instance, 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene has been used to synthesize a series of polyamides through direct polycondensation with different aromatic dicarboxylic acids. capes.gov.br These resulting polymers exhibit desirable properties such as high thermal stability and good mechanical strength. capes.gov.br The incorporation of the bulky tert-butyl group can enhance the solubility and processability of the resulting polymers.

Aromatic polyamides have also been synthesized from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene and various diamines. researchgate.net These polymers demonstrated excellent thermal stability with glass transition temperatures ranging from 250-295 °C and 10% weight loss temperatures exceeding 460 °C. researchgate.net Films cast from these polyamides showed good mechanical properties, with tensile strengths between 83-111 MPa. researchgate.net

The following table summarizes the properties of some polyamides derived from related structures:

| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) |

| Polyamides from 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene | 35–84 | 1.2–2.5 | 203–268 |

| Polyamides from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene | 83–111 | 2.0–2.2 | 250–295 |

Applications in UV-Absorbing Agents and Polymer Stabilization

The structural characteristics of this compound derivatives, specifically the phenolic hydroxyl group and the bulky tert-butyl substituent, make them suitable for use in polymer stabilization and as precursors for UV-absorbing agents. UV absorbers are crucial additives that protect polymeric materials from degradation caused by exposure to ultraviolet radiation. uvabsorber.comgoogle.com They function by absorbing harmful UV radiation and dissipating it as heat. uvabsorber.com

Derivatives like 2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole are effective UV absorbers. The presence of the tert-butyl group ortho to the phenolic hydroxyl group can lead to a stronger intramolecular hydrogen bond, which enhances the photostability of the molecule. researchgate.net Benzoate (B1203000) UV absorbers, in conjunction with hindered amine light stabilizers (HALS), can provide synergistic protection for polyolefins against photodegradation. uvabsorber.com

Exploration of Nonlinear Optical (NLO) Properties

Schiff bases derived from substituted hydroxybenzaldehydes, which are structurally related to this compound, have been investigated for their nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them and have potential applications in optoelectronics.

For example, Schiff base ligands synthesized from 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) and 4,4′-methylenedianiline have been used to create copper(II) helicates. mdpi.com The position of the tert-butyl group on the aromatic ring was found to influence the resulting supramolecular architecture. mdpi.com The study of such compounds contributes to the understanding of how molecular structure affects NLO properties, which is crucial for the design of new NLO materials.

Photophysical Applications

The unique electronic and structural properties of this compound derivatives also lend themselves to applications in the field of photophysics.

Development of Fluorescent Probes and Chemosensors for Ion Detection

Derivatives of 2-aminophenol (B121084) are known to form fluorescent complexes with various metal ions, making them suitable for the development of fluorescent probes and chemosensors. For instance, a hydroxyphenylbenzotriazole derivative, 2-(2ʹ-hydroxyphenyl)-5-amino-benzotriazole, has been synthesized and shown to form complexes with Sn²⁺, Hg²⁺, and Pb²⁺ ions. researchgate.net The complexation with these metal ions resulted in noticeable changes in the absorption and emission spectra of the dye molecule, with the most significant shifts observed for the Sn²⁺ ion. researchgate.net This demonstrates the potential of such compounds to selectively detect specific metal ions.

Schiff bases derived from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde have also been synthesized and their metal complexes with Co(II) and Ni(II) have been studied. researchgate.net The coordination of the metal ions occurs through the azomethine nitrogen and phenolic oxygen. researchgate.net Such studies are fundamental to the design of new chemosensors for environmental and biological applications.

Supramolecular Chemistry and Crystal Engineering of Tert Butyl 5 Amino 2 Hydroxybenzoate Systems

Influence of Molecular Conformation on Supramolecular Architectures

Therefore, it is not possible to generate a scientifically accurate and informative article on the supramolecular chemistry and crystal engineering of this particular compound. This highlights a potential area for future research within the field of crystal engineering and pharmaceutical materials science.

Electrochemical Studies and Redox Behavior

Voltammetric Investigations (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric methods are instrumental in characterizing the redox behavior of electroactive species like tert-butyl 5-amino-2-hydroxybenzoate. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly well-suited for this purpose.

In a typical cyclic voltammetry experiment involving an aminophenol derivative, the potential is swept linearly to a certain value and then reversed. For an oxidizable species, an anodic peak is observed during the forward scan, corresponding to the oxidation of the molecule. Upon reversing the scan, a cathodic peak may be observed if the oxidation product is reducible and the process is reversible. The characteristics of these peaks, such as their position, height, and separation, provide valuable information about the redox reaction. For many aminophenol compounds, the electrochemical oxidation is a quasi-reversible or irreversible process, often involving the transfer of two electrons and two protons to form a quinone-imine species. researchgate.netustc.edu.cnuaic.ro

The electrochemical response is highly dependent on experimental conditions such as the pH of the supporting electrolyte, the scan rate, and the nature of the working electrode. researchgate.net For instance, the peak potentials often shift with pH, indicating the involvement of protons in the electrode reaction. researchgate.net The relationship between the peak current and the scan rate can be used to determine whether the process is diffusion-controlled or adsorption-controlled. researchgate.net

Differential pulse voltammetry offers enhanced sensitivity compared to cyclic voltammetry and is often used for quantitative analysis. uaic.ro This technique can be employed to determine the concentration of this compound in a sample by measuring the peak current, which is proportional to the concentration.

A representative table of cyclic voltammetry data for a substituted aminophenol is presented below to illustrate the type of information that can be obtained from such studies.

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +0.45 V |

| Cathodic Peak Potential (Epc) | +0.38 V |

| Peak Separation (ΔEp) | 70 mV |

Note: The data in this table is representative of a typical aminophenol derivative and is for illustrative purposes only, as specific experimental data for this compound is not available.

Determination of Redox Potentials and Analysis of Oxidation States

The redox potential is a measure of a molecule's tendency to be oxidized or reduced. For this compound, the primary redox event is the oxidation of the aminophenol moiety. The formal redox potential (E°') can be estimated from cyclic voltammetry data as the midpoint of the anodic and cathodic peak potentials.

The substituents on the aromatic ring significantly influence the redox potential. The electron-donating amino and hydroxyl groups facilitate oxidation, generally resulting in lower (less positive) redox potentials compared to unsubstituted benzene (B151609). Conversely, the tert-butyl ester group, while not directly attached to the ring, can have a subtle electronic effect. Studies on various substituted phenols and aminophenols have shown a clear correlation between the electronic properties of the substituents and their one-electron redox potentials. acs.orgacs.org For example, electron-donating groups stabilize the resulting radical cation, thereby lowering the oxidation potential. nih.gov

The following table presents the one-electron redox potentials of some related aminophenol compounds to provide context for the expected redox potential of this compound.

| Compound | Redox Potential (E°' vs. NHE at pH 7) |

| p-Aminophenol | ~0.2 V |

| o-Aminophenol | ~0.3 V |

| N,N-Dimethyl-p-aminophenol | ~0.15 V |

Note: These values are approximations based on literature data for related compounds and serve as a reference. acs.orgacs.org The exact redox potential of this compound would need to be determined experimentally.

Understanding Electron Transfer Mechanisms in Solution and at Interfaces

The electron transfer mechanism for the oxidation of aminophenols has been extensively studied. ustc.edu.cn For p-aminophenol, the process is generally accepted to be a two-electron, two-proton transfer to form p-quinoneimine. researchgate.netustc.edu.cn This can be represented by the following general scheme:

HO-C₆H₄-NH₂ → O=C₆H₄=NH + 2e⁻ + 2H⁺

The reaction can proceed in a stepwise manner, involving the formation of a radical cation intermediate after the first electron transfer. researchgate.net The stability of this intermediate and the subsequent reaction pathway can be influenced by the solvent, pH, and the nature of the substituents. ustc.edu.cn

In the case of this compound, the oxidation would likely occur at the aminophenol functionality. The initial step would be the transfer of an electron from the aromatic ring, facilitated by the electron-donating hydroxyl and amino groups, to form a radical cation. This is often the rate-determining step in outer-sphere electron transfer reactions. libretexts.org This radical cation would then undergo further oxidation and deprotonation to yield the final quinone-imine product.

The study of electron transfer at interfaces, such as on the surface of an electrode, is crucial for understanding the kinetics of the redox reaction. The rate of electron transfer can be influenced by the adsorption of the reactant or product onto the electrode surface. researchgate.net The mechanism of electron transfer can be classified as either inner-sphere, where a ligand bridges the reactant and the electrode, or outer-sphere, where the electron tunnels through the solvent. libretexts.org For organic molecules like aminophenols, outer-sphere mechanisms are common.

The presence of bulky groups like the tert-butyl group might sterically hinder the approach of the molecule to the electrode surface, potentially affecting the electron transfer kinetics. Further detailed experimental studies would be necessary to fully elucidate the specific electron transfer mechanism and kinetics for this compound.

Catalytic Applications of Tert Butyl 5 Amino 2 Hydroxybenzoate Derived Systems

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. Systems derived from tert-butyl 5-amino-2-hydroxybenzoate are poised to contribute to this field, particularly through the formation of Schiff base and other multidentate ligands.

The presence of the amino and hydroxyl groups allows for the straightforward synthesis of Schiff base ligands through condensation with various aldehydes and ketones. These ligands can then coordinate with a range of transition metals to form stable complexes. The electronic properties of the resulting catalyst can be fine-tuned by modifying the substituents on the aldehyde or ketone precursor, while the tert-butyl ester group on the benzoate (B1203000) backbone can exert significant steric influence, directing the approach of substrates to the metal center and potentially enhancing enantioselectivity in asymmetric catalysis.

For instance, metal complexes of Schiff bases derived from substituted salicylaldehydes and various amines have shown catalytic activity in a variety of oxidation reactions. It is conceivable that a copper(II) complex of a Schiff base derived from this compound could catalyze the oxidation of alcohols to aldehydes and ketones, with the bulky tert-butyl group playing a crucial role in substrate selectivity.

| Potential Homogeneous Catalytic Reaction | Proposed Catalyst System | Anticipated Role of the Ligand |

| Oxidation of Alcohols | Metal complex of a Schiff base derived from this compound | Steric hindrance from the tert-butyl group influencing substrate selectivity; electronic tuning via the aromatic ring. |

| Carbon-Carbon Coupling Reactions | Palladium complex with a phosphine-functionalized this compound ligand | The amino group can be functionalized to introduce phosphine (B1218219) moieties, creating a bidentate ligand that stabilizes the palladium catalyst. |

Design of Ligands for Organometallic Catalysis

The field of organometallic catalysis heavily relies on the rational design of ligands to control the reactivity and selectivity of metal centers. This compound serves as an excellent scaffold for creating novel ligands for such applications.

The amino group can be readily functionalized to introduce a variety of donor atoms, leading to the formation of multidentate ligands. For example, acylation of the amino group followed by reaction with other functional groups can lead to the synthesis of N,O- or N,N,O-chelating ligands. These ligands can stabilize transition metal species in various oxidation states, a key requirement for many catalytic cycles, such as those in cross-coupling reactions.

A significant area of potential is in the development of "redox non-innocent" ligands. The aminophenol core of this compound is structurally related to ligands that can exist in multiple stable oxidation states. google.com Metal complexes containing such ligands can participate in catalytic transformations where the ligand actively partakes in electron transfer processes, opening up novel reaction pathways that are not accessible with conventional "innocent" ligands.

| Ligand Type | Synthetic Strategy | Potential Organometallic Application |

| Schiff Base Ligands | Condensation of the amino group with salicylaldehyde (B1680747) derivatives. | Catalytic hydrosilylation and oxidation reactions. |

| Amido-Phosphine Ligands | Acylation of the amino group with a phosphine-containing carboxylic acid. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| Redox Non-Innocent Ligands | Formation of metal complexes where the aminophenol backbone can be oxidized. | Catalytic oxidation of alcohols and other substrates. google.com |

Investigation in Enzyme-Mimetic Catalysis

Enzymes achieve remarkable catalytic efficiency and selectivity, often through the precise positioning of functional groups within a well-defined active site. The structural features of this compound make it an intriguing candidate for the construction of synthetic molecules that mimic enzymatic function.

The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group, held in a specific spatial arrangement on an aromatic ring, can be used to create host molecules that bind substrates through non-covalent interactions, similar to an enzyme's active site. The tert-butyl ester can act as a bulky, hydrophobic group to create a specific binding pocket.

Furthermore, the incorporation of a metal ion into a ligand derived from this compound could lead to the development of artificial metalloenzymes. For example, a zinc complex could be designed to mimic the active site of carbonic anhydrase, or an iron or copper complex could be developed to model the activity of monooxygenases or dioxygenases. The substrate would first bind within the cavity created by the ligand, and the proximate metal center would then effect the catalytic transformation. While speculative, the modular nature of this building block provides a clear pathway for the design and synthesis of such complex, functional systems.

| Enzyme Target | Mimetic Design Strategy | Key Features from this compound |

| Carbonic Anhydrase | Zinc complex of a ligand designed to have a hydrophobic pocket and a coordinated water molecule. | The tert-butyl group helps form the hydrophobic pocket; the aminophenol moiety coordinates the zinc ion. |

| Monooxygenases | Iron or copper complex of a ligand that can activate molecular oxygen. | The aminophenol core can stabilize high-valent metal-oxo species, which are key intermediates in oxygen activation. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yields and Purity

The development of efficient and sustainable synthetic routes is paramount for the broader application of Tert-butyl 5-amino-2-hydroxybenzoate. Future research will likely focus on moving beyond traditional batch processing to more advanced and efficient manufacturing techniques.

A promising avenue of exploration is the application of continuous flow chemistry . This technology offers significant advantages over batch reactors, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. The synthesis of aromatic amines, a key structural feature of the target compound, has been successfully demonstrated using continuous-flow systems. For instance, the catalytic hydrogenation of nitroaromatics in packed-bed reactors has shown excellent yields and high throughput for the production of various anilines. almacgroup.com Another innovative approach is the use of copper-catalyzed continuous-flow transfer hydrogenation of nitroarenes, which provides a scalable and environmentally benign protocol. nih.govacs.org Adapting these continuous flow methodologies to the synthesis of this compound from a suitable nitro-precursor could lead to a more efficient and scalable production process.

Furthermore, research into novel catalytic systems could significantly enhance the efficiency of the synthesis. The selective hydrogenation of functionalized nitroaromatics remains a challenge, and the development of highly selective and robust catalysts is crucial. researchgate.net Investigations into catalysts that can tolerate the various functional groups present in the precursors to this compound will be essential for achieving high chemoselectivity and minimizing side product formation.

The table below outlines potential novel synthetic strategies and their anticipated benefits.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Improved yield and purity, enhanced safety, scalability | Optimization of reactor design, catalyst selection, and reaction conditions |

| Catalytic Transfer Hydrogenation | Use of safer hydrogen sources, environmentally friendly | Development of robust and recyclable catalysts |

| Novel Heterogeneous Catalysts | High selectivity, ease of separation | Catalyst design and screening for functional group tolerance |

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring

To optimize synthetic pathways and ensure consistent product quality, the development and implementation of advanced analytical techniques for real-time reaction monitoring are crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. americanpharmaceuticalreview.commt.com

Future research in this area will likely focus on the integration of various spectroscopic and chromatographic techniques directly into the synthesis workflow. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Near-Infrared (NIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comwiley.com These methods are non-destructive and can be implemented in a flow-through setup, making them ideal for monitoring continuous processes. wiley.com

Mass spectrometry (MS) is another powerful tool for real-time analysis, offering high sensitivity and the ability to identify and quantify even low-concentration species. acs.orgacs.orgrsc.orgresearchgate.net The coupling of mass spectrometry with the reaction setup can provide detailed mechanistic insights by identifying transient intermediates and byproducts.

The following table summarizes advanced analytical techniques and their potential applications in monitoring the synthesis of this compound.

| Analytical Technique | Information Provided | Application in Synthesis |

| In-situ FTIR/Raman Spectroscopy | Functional group changes, concentration profiles | Real-time monitoring of reactant consumption and product formation |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of major components | Process control and end-point determination |

| Mass Spectrometry (MS) | Molecular weight and structural information | Identification of intermediates, byproducts, and mechanistic studies |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components | Online analysis of reaction purity and yield |

Rational Design of Next-Generation Materials Utilizing the Compound's Core Structure

The unique combination of functional groups in this compound makes it an attractive building block for the rational design of novel materials with tailored properties. The aminophenol core is a versatile scaffold that has been explored for various applications, including the development of antiproliferative agents. nih.gov

One exciting area of future research is the incorporation of this compound into stimuli-responsive polymers and functional materials . The amino and hydroxyl groups can act as sites for polymerization or grafting, allowing for the creation of smart materials that respond to changes in their environment, such as pH, temperature, or light. rsc.org For example, polymers containing aminophenol moieties could be designed to exhibit controlled drug release or changes in their optical or electronic properties in response to specific stimuli.

Furthermore, the core structure can be modified to create a library of derivatives with diverse functionalities. These derivatives could then be used as monomers or cross-linkers in the synthesis of advanced polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with applications in areas such as gas storage, separation, and catalysis. The design of novel o-aminophenol derivatives has already shown promise in yielding compounds with interesting biological activities. nih.gov

The table below illustrates potential next-generation materials derived from this compound.

| Material Class | Potential Application | Key Design Feature |

| Stimuli-Responsive Polymers | Drug delivery, sensors | Incorporation of the aminophenol moiety into polymer backbones or as side chains |

| Functionalized MOFs/COFs | Gas separation, catalysis | Use of derivatives as organic linkers |

| Bioactive Polymers | Biomedical devices, tissue engineering | Leveraging the inherent biological activity of the aminophenol core |

Interdisciplinary Research Integrating Computational and Experimental Approaches for Deeper Mechanistic Understanding